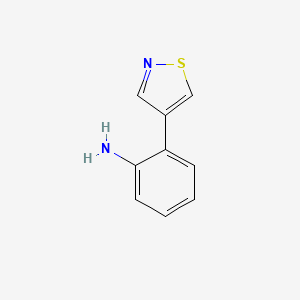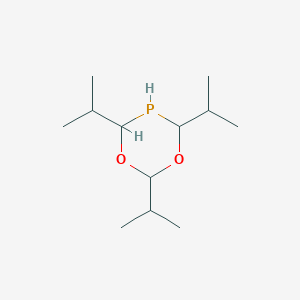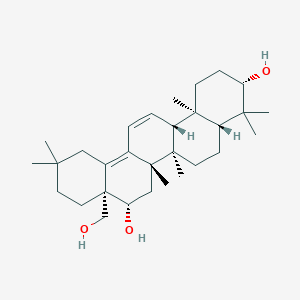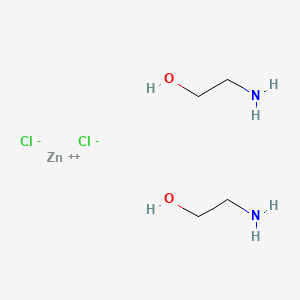
3-(Allyloxy)propionic acid, allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)propionic acid, allyl ester is an organic compound with the molecular formula C9H14O3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an allyloxy group, and the hydrogen atom of the hydroxyl group is replaced by an allyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)propionic acid, allyl ester typically involves the esterification of 3-(Allyloxy)propionic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial production methods also focus on minimizing waste and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)propionic acid, allyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The allyloxy and allyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Allyloxy)propionic acid, allyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Allyloxy)propionic acid, allyl ester involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release allyl alcohol and 3-(Allyloxy)propionic acid, which can further participate in biochemical reactions. The ester group can also interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)propanoic acid: Similar structure but lacks the allyl ester group.
Allyl propionate: Contains an allyl group but differs in the ester linkage.
Propionic acid derivatives: Various derivatives with different substituents on the propionic acid backbone
Uniqueness
3-(Allyloxy)propionic acid, allyl ester is unique due to the presence of both allyloxy and allyl ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
| 5331-41-9 | |
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


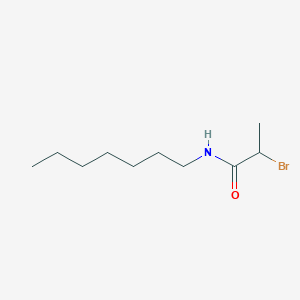
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)

![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
